4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organosulfur compound that features a thiophene ring substituted with a pentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the nucleophilic substitution of a thiophene derivative. One common method is the reaction of 2,3-dihydrothiophene-1,1-dione with pentylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pentylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in catalysis. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which is crucial in its biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,3-dione: Lacks the pentylsulfanyl group, making it less hydrophobic.
4-(Methylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: Contains a shorter alkyl chain, affecting its solubility and reactivity.
4-(Phenylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: The phenyl group introduces aromaticity, altering its electronic properties.
Uniqueness
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its pentylsulfanyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
82813-65-8 |
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Molecular Formula |
C9H16O2S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
4-pentylsulfanyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H16O2S2/c1-2-3-4-6-12-9-5-7-13(10,11)8-9/h8H,2-7H2,1H3 |
InChI Key |
QOKQMROTSJDIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CS(=O)(=O)CC1 |
Origin of Product |
United States |
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